molecular formula C13H20N4 B2720259 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1157780-30-7

1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B2720259
CAS No.: 1157780-30-7
M. Wt: 232.331
InChI Key: QFQZLJNVDMKLNT-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of the N-(pentan-2-yl) group. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the pyrazolo[3,4-b]pyridine core.

    Alkylation Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-N-(pentan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine: shares similarities with other pyrazolo[3,4-b]pyridine derivatives.

    Pendimethalin: A related compound used as a herbicide, which also features a substituted aniline structure.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties. This makes it distinct from other similar compounds and potentially useful for specialized applications in various fields.

Properties

IUPAC Name

1,3-dimethyl-N-pentan-2-ylpyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-5-6-9(2)15-11-7-12-10(3)16-17(4)13(12)14-8-11/h7-9,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQZLJNVDMKLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC1=CC2=C(N=C1)N(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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